Cas no 2059966-76-4 (3-amino-5-methyl-1H-indazole-7-carboxylic acid)

3-Amino-5-methyl-1H-indazole-7-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with an amino group at the 3-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 7-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. Its functional groups allow for further derivatization, enabling the creation of targeted compounds with potential applications in medicinal chemistry. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its purity and well-defined structure ensure reproducibility in research and industrial applications, making it a valuable building block for synthetic chemists.
3-amino-5-methyl-1H-indazole-7-carboxylic acid structure
2059966-76-4 structure
Product name:3-amino-5-methyl-1H-indazole-7-carboxylic acid
CAS No:2059966-76-4
MF:C9H9N3O2
Molecular Weight:191.186661481857
MDL:MFCD30499294
CID:5173271
PubChem ID:125454889

3-amino-5-methyl-1H-indazole-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1H-Indazole-7-carboxylic acid, 3-amino-5-methyl-
    • 3-amino-5-methyl-1H-indazole-7-carboxylic acid
    • MDL: MFCD30499294
    • インチ: 1S/C9H9N3O2/c1-4-2-5-7(11-12-8(5)10)6(3-4)9(13)14/h2-3H,1H3,(H,13,14)(H3,10,11,12)
    • InChIKey: YCUIWDLBVXBEIB-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(C)C=C2C(O)=O)C(N)=N1

3-amino-5-methyl-1H-indazole-7-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-337746-10.0g
3-amino-5-methyl-1H-indazole-7-carboxylic acid
2059966-76-4 95.0%
10.0g
$4176.0 2025-03-18
Enamine
EN300-337746-1.0g
3-amino-5-methyl-1H-indazole-7-carboxylic acid
2059966-76-4 95.0%
1.0g
$971.0 2025-03-18
Enamine
EN300-337746-0.5g
3-amino-5-methyl-1H-indazole-7-carboxylic acid
2059966-76-4 95.0%
0.5g
$933.0 2025-03-18
Enamine
EN300-337746-0.05g
3-amino-5-methyl-1H-indazole-7-carboxylic acid
2059966-76-4 95.0%
0.05g
$816.0 2025-03-18
Enamine
EN300-337746-0.1g
3-amino-5-methyl-1H-indazole-7-carboxylic acid
2059966-76-4 95.0%
0.1g
$855.0 2025-03-18
Enamine
EN300-337746-5.0g
3-amino-5-methyl-1H-indazole-7-carboxylic acid
2059966-76-4 95.0%
5.0g
$2816.0 2025-03-18
Enamine
EN300-337746-5g
3-amino-5-methyl-1H-indazole-7-carboxylic acid
2059966-76-4
5g
$2816.0 2023-09-03
Enamine
EN300-337746-2.5g
3-amino-5-methyl-1H-indazole-7-carboxylic acid
2059966-76-4 95.0%
2.5g
$1903.0 2025-03-18
Enamine
EN300-337746-0.25g
3-amino-5-methyl-1H-indazole-7-carboxylic acid
2059966-76-4 95.0%
0.25g
$893.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01059468-1g
3-Amino-5-methyl-1H-indazole-7-carboxylic acid
2059966-76-4 95%
1g
¥7441.0 2023-03-11

3-amino-5-methyl-1H-indazole-7-carboxylic acid 関連文献

3-amino-5-methyl-1H-indazole-7-carboxylic acidに関する追加情報

Introduction to 3-amino-5-methyl-1H-indazole-7-carboxylic acid (CAS No. 2059966-76-4)

3-amino-5-methyl-1H-indazole-7-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2059966-76-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole family, a class of molecules characterized by a fused benzene and pyrrole ring system, which is known for its broad biological activities. The presence of both amino and carboxylic acid functional groups in its structure imparts unique reactivity and potential for further chemical modification, making it a valuable scaffold for drug discovery.

The structural features of 3-amino-5-methyl-1H-indazole-7-carboxylic acid include a nitrogen atom at the 1-position of the indazole ring, a methyl group at the 5-position, and an amino group at the 3-position, along with a carboxylic acid moiety at the 7-position. This specific arrangement of functional groups contributes to its versatility in biological interactions. The indazole core is particularly interesting because it is a common motif in natural products and bioactive molecules, with several known pharmaceuticals featuring indazole derivatives.

In recent years, there has been growing interest in indazole derivatives due to their demonstrated pharmacological properties. Research has highlighted their potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The amino group at the 3-position of 3-amino-5-methyl-1H-indazole-7-carboxylic acid serves as a versatile handle for further functionalization, allowing chemists to attach various pharmacophores and explore novel molecular architectures. Similarly, the carboxylic acid group provides opportunities for salt formation and conjugation with other biomolecules.

One of the most compelling aspects of 3-amino-5-methyl-1H-indazole-7-carboxylic acid is its role as a building block in the synthesis of more complex drug candidates. Its structural framework can be modified through various chemical reactions, such as condensation, alkylation, and acylation, to generate derivatives with tailored biological activities. For instance, researchers have explored its use in creating small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways.

The carboxylic acid group at the 7-position of 3-amino-5-methyl-1H-indazole-7-carboxylic acid is particularly noteworthy because it can participate in hydrogen bonding interactions, which are crucial for molecule-receptor binding affinity. This feature makes it an attractive candidate for designing molecules that interact with biological targets in a highly specific manner. Additionally, the presence of both amino and carboxylic acid groups allows for the formation of zwitterions or amides, further expanding its synthetic utility.

Recent studies have begun to elucidate the biological significance of 3-amino-5-methyl-1H-indazole-7-carboxylic acid and its derivatives. For example, researchers have investigated its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in cancer therapy. The indazole core is known to interact with ATP-binding sites in kinases, making it a promising scaffold for developing selective inhibitors. Furthermore, modifications to the amino and carboxylic acid groups can fine-tune binding properties and improve drug-like characteristics such as solubility and metabolic stability.

The versatility of 3-amino-5-methyl-1H-indazole-7-carboxylic acid also extends to its applications in material science and biotechnology. Its ability to form stable complexes with other molecules makes it useful in designing metal chelators or contrast agents for medical imaging. Additionally, its structural motif has been explored in the development of ligands for metalloproteins, which play essential roles in various cellular processes.

In conclusion,3-amino-5-methyl-1H-indazole-7-carboxylic acid (CAS No. 2059966-76-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable scaffold for designing novel therapeutic agents. As research continues to uncover new biological functions and synthetic possibilities associated with indazole derivatives,3-amino-5-methyl-1H-indazole-7-carboxylic acid is likely to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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